molecular formula C18H20N6O5S B6089119 (7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

Cat. No.: B6089119
M. Wt: 432.5 g/mol
InChI Key: FBDUXEJZHQPIOW-UHFFFAOYSA-N
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Description

The compound (7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Ethoxycarbonyl Group: This step involves esterification using ethyl chloroformate in the presence of a base.

    Formation of the Triazolo[2,1-a]triazole Ring: This is typically achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Final Assembly: The final step involves the coupling of the benzothiophene and triazolo[2,1-a]triazole moieties under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate: is unique due to its combination of a benzothiophene core with a triazolo[2,1-a]triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various advanced applications in science and industry.

Properties

IUPAC Name

(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5S/c1-4-29-18(26)13-11-7-5-6-8-12(11)30-16(13)19-15(25)14-9(2)20-23-17(24(27)28)10(3)21-22(14)23/h4-8H2,1-3H3,(H-,19,20,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDUXEJZHQPIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C(C3=[N+]4NC(=C(N4N=C3C)[N+](=O)[O-])C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C(/C3=[N+]4NC(=C(N4N=C3C)[N+](=O)[O-])C)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 2
(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 3
Reactant of Route 3
(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 4
(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 5
Reactant of Route 5
(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 6
Reactant of Route 6
(7Z)-N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

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